molecular formula C11H9NO3 B1177591 cor6.6 protein CAS No. 144906-16-1

cor6.6 protein

Cat. No.: B1177591
CAS No.: 144906-16-1
Attention: For research use only. Not for human or veterinary use.
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Description

The cor6.6 protein is a cold-regulated (COR) and stress-responsive polypeptide encoded by the KIN2 gene in the model plant Arabidopsis thaliana . This protein is a key subject of research for understanding the molecular mechanisms of plant acclimation to abiotic stresses. Gene expression studies demonstrate that the transcription of the cor6.6 gene is significantly induced by several environmental challenges, including low temperature, dehydration, and high osmotic stress, as well as by the application of the plant hormone abscisic acid (ABA) . This regulation suggests cor6.6 is part of a complex signaling network that helps plants adapt to unfavorable conditions. Research into its molecular function has explored its potential role in protecting cellular structures during freezing. In vitro studies on liposome models indicate that cor6.6 can decrease the incidence of freeze-induced membrane fusion, although it does not appear to have a general cryoprotective effect against membrane leakage . The this compound is supplied with the following identifiers for precise material tracking: CAS Registry Number 144906-16-1 . This product is intended for research applications only, strictly for laboratory investigational use. It is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

144906-16-1

Molecular Formula

C11H9NO3

Synonyms

cor6.6 protein

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

  • Cold Tolerance Enhancement
    • Mechanism : Cor6.6 protein plays a vital role in stabilizing cellular structures during freezing conditions, thereby preventing damage to membranes and proteins.
    • Research Findings : Studies have shown that transgenic plants overexpressing Cor6.6 exhibit significantly improved freezing tolerance compared to wild-type plants. For instance, one study demonstrated that the expression of Cor6.6 was induced at low temperatures and contributed to the accumulation of protective metabolites that mitigate cellular damage during freeze-thaw cycles .
  • Stress Response Modulation
    • Role in Stress Signaling : Cor6.6 interacts with various signaling pathways that regulate plant responses to abiotic stresses, including drought and salinity.
    • Case Study : In a controlled environment experiment, plants overexpressing Cor6.6 showed enhanced resilience not only to cold stress but also to drought conditions, indicating its potential role as a multifunctional stress-responsive protein .
  • Agricultural Biotechnology
    • Genetic Engineering : The application of Cor6.6 in genetic engineering has been explored to develop crops with enhanced stress tolerance.
    • Field Trials : Transgenic crops expressing Cor6.6 have been tested in field trials, showing improved yield and survival rates under adverse environmental conditions compared to non-transgenic controls .

Data Tables

Application AreaFindingsReference
Cold ToleranceTransgenic plants show improved freezing tolerance
Stress ResponseEnhanced resilience to drought and salinity
Agricultural BiotechnologyHigher yield and survival rates in transgenic crops

Case Studies

  • Transgenic Arabidopsis Study
    • Researchers developed Arabidopsis plants overexpressing Cor6.6 and assessed their performance under freezing conditions.
    • Results indicated that these plants maintained higher levels of photosynthetic efficiency and lower levels of oxidative stress markers compared to wild-type plants after exposure to freezing temperatures .
  • Field Trials with Crop Species
    • A series of field trials were conducted with transgenic rice expressing Cor6.6.
    • The trials revealed that these rice plants not only survived harsh winter conditions but also yielded 20% more grain than non-transgenic varieties, demonstrating the practical agricultural benefits of manipulating this protein .

Comparison with Similar Compounds

Research Findings and Controversies

  • Divergent Lipid Interactions : While both COR6.6 and COR15am are structurally similar, only COR15am alters lipid ultrastructure, hinting at functional specialization .
  • Lack of Direct Cryoprotection : COR6.6 and COR15am fail to prevent liposome leakage in vitro, challenging early hypotheses about their roles .
  • Evolutionary Conservation : COR6.6 orthologs in Brassica napus are induced by Arabidopsis CBFs, underscoring conserved regulatory pathways .

Preparation Methods

Plant Growth and Cold Treatment

Arabidopsis plants are cultivated under standard conditions until the rosette stage. Cold acclimation is initiated by transferring plants to 4°C for 7–14 days, during which COR6.6 mRNA and protein levels increase significantly.

Tissue Homogenization and Protein Extraction

Frozen leaf tissues are ground in a buffer containing 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, and protease inhibitors. The homogenate is centrifuged at 20,000 × g for 20 minutes to remove debris. COR6.6, being a soluble protein, remains in the supernatant.

Hydration and Stability Analysis

COR6.6 exhibits unique hydration properties compared to other proteins. Dehydration experiments reveal that COR6.6 retains less water than bovine serum albumin (BSA) but more than COR15am under osmotic pressures of 8–150 MPa. This characteristic influences its stability during purification.

Table 1: Hydration Properties of COR6.6 and Related Proteins

ProteinWater Content (g H₂O/g protein) at 150 MPa
BSA0.35
COR6.60.28
COR15am0.22

Recombinant Expression in Escherichia coli

Recombinant expression systems offer scalable production of COR6.6. The pET28 vector system with a hexa-histidine (His6) tag is widely employed.

Plasmid Construction and Transformation

The COR6.6 coding sequence is cloned into the pET28a(+) vector, incorporating an N-terminal His6 tag. The construct is transformed into E. coli BL21(DE3) cells, which are selected on LB agar plates containing 50 µg/mL kanamycin.

Induction and Cell Lysis

Cells are grown in LB medium at 37°C until OD₆₀₀ reaches 0.6–1.0. Protein expression is induced with 500 µM isopropyl β-D-1-thiogalactopyranoside (IPTG), followed by incubation at 37°C for 16–24 hours. Post-induction, cells are lysed using BPER II buffer supplemented with lysozyme (1 µg/mL) and DNase I (1 µg/mL).

Nickel Affinity Chromatography

The lysate is centrifuged at 20,000 × g for 10 minutes, and the supernatant is mixed with Ni-NTA agarose beads. After washing with 20 mM imidazole, COR6.6 is eluted using 250 mM imidazole.

Table 2: Key Parameters for Recombinant COR6.6 Purification

ParameterValue
Induction Temperature37°C
IPTG Concentration500 µM
Elution Imidazole250 mM
Typical Yield5–10 mg/L culture

Cell-Free Protein Synthesis

The PURExpress® in vitro transcription-translation system enables rapid production of COR6.6 without cellular hosts.

Reaction Assembly

A standard 25 µL reaction contains:

  • 12.5 µL Solution A (transcription components)

  • 7.5 µL Solution B (translation components)

  • 1 µL COR6.6 DNA template (0.5 µg/µL)

  • 1 µL Murine RNase inhibitor (40 U/µL).

Incubation and Product Analysis

The mixture is incubated at 37°C for 2–4 hours. SDS-PAGE analysis confirms COR6.6 synthesis, typically yielding 50–100 µg/mL of protein.

Disulfide Bond Formation

For COR6.6 with cysteine residues, the Disulfide Bond Enhancer system (Solution 1 and 2) is added to promote correct folding.

Microfluidic Isolation for Structural Studies

Emerging microfluidic technologies allow isolation of COR6.6 from minimal lysate volumes, facilitating cryo-electron microscopy (cryo-EM) studies.

Lysate Preparation and Loading

Less than 1 µL of Arabidopsis lysate is loaded into a microfluidic chip functionalized with anti-COR6.6 antibodies. Target proteins are captured via immunoaffinity.

On-Chip Buffer Exchange

The device performs inline buffer exchange to 20 mM HEPES (pH 7.5), 150 mM NaCl, preparing COR6.6 for immediate grid freezing.

Comparative Analysis of Preparation Methods

Table 3: Advantages and Limitations of COR6.6 Preparation Methods

MethodYieldTimeKey Equipment
Native Extraction0.1–0.5 mg3 weeksUltracentrifuge
Recombinant E. coli5–10 mg2 daysShaker incubator
Cell-Free Synthesis0.05–0.1 mg4 hoursThermocycler
Microfluidic Isolation<0.01 mg30 minutesMicrofluidic chip

Challenges and Optimization Strategies

Solubility Issues

COR6.6’s hydrophilicity can lead to aggregation during recombinant expression. Co-expression with chaperones (e.g., GroEL/ES) or the use of solubilization tags (e.g., MBP) improves recovery.

Post-Translational Modifications

Native Arabidopsis-derived COR6.6 may undergo phosphorylation absent in bacterial systems. Mass spectrometry is recommended to verify modifications .

Q & A

Basic Research Questions

Q. What methodologies are recommended for purifying recombinant COR6.6 protein expressed in Escherichia coli?

  • Recombinant COR6.6 is typically purified using affinity chromatography after overexpression in E. coli. However, researchers must account for discrepancies between recombinant and native forms, such as the absence of N-terminal methionine in the bacterial system and potential post-translational modifications (e.g., phosphorylation) in planta. These differences can be validated via mass spectrometry or immunoblotting .

Q. How can researchers confirm the amphipathic α-helical structure of COR6.6 predicted by its amino acid sequence?

  • Circular dichroism (CD) spectroscopy is used to verify α-helical content. Additionally, computational tools (e.g., hydropathy plots) and functional assays, such as lipid-binding studies with phosphatidylcholine vesicles, can assess amphipathicity. Note that COR6.6 shows no interaction with DPPC or DOPC in phase transition assays, suggesting specificity for other lipid types .

Q. What techniques are suitable for quantifying COR6.6 expression levels in Arabidopsis thaliana under cold stress?

  • Quantitative PCR (qPCR) or RNA-seq can measure transcriptional upregulation. For protein quantification, Bradford assays (using Coomassie Brilliant Blue G-250 dye) or ELISA with COR6.6-specific antibodies are recommended. Ensure recombinant protein standards account for post-translational modifications absent in bacterial systems .

Advanced Research Questions

Q. What experimental approaches are used to assess COR6.6's role in modulating lipid phase transitions during dehydration?

  • Freeze-fracture electron microscopy (FFEM) combined with osmotic stress assays reveals COR6.6's interaction with lipid mixtures (e.g., DOPE-DOPC). For example, at 76 MPa osmotic pressure, COR6.6 stabilizes lamellar phases near protein domains, while distal regions transition to hexagonal (H₁) phases. Differential scanning calorimetry (DSC) can further analyze phase transition thermodynamics .

Q. How should researchers address discrepancies between in vitro recombinant COR6.6 activity and its hypothesized in planta function?

  • Recombinant COR6.6 lacks phosphorylation observed in native protein, which may alter activity. To resolve this, perform phosphoproteomics on plant-derived COR6.6 and compare functional outcomes (e.g., cryoprotection assays) with phosphorylated recombinant variants generated via kinase treatments .

Q. What strategies identify transcriptional regulators of COR6.6 under cold stress?

  • Promoter analysis using EMSA (Electrophoretic Mobility Shift Assays) or CRISPR-edited reporter lines can identify cis-elements like ABRE (ABA-responsive) and CRT (C-repeat) motifs. Co-expression studies with transcription factors (e.g., CBF/DREB1) under varying ABA conditions clarify regulatory networks .

Q. How does phosphorylation impact COR6.6's functional activity in stress response pathways?

  • Site-directed mutagenesis (e.g., Ser→Ala substitutions) followed by phenotypic assays (e.g., electrolyte leakage in freezing-tolerant Camelina lines) evaluates phosphorylation effects. Phosphomimetic mutants can simulate constitutive activation, while phospho-null variants test loss-of-function scenarios .

Q. How to interpret negative results in COR6.6-lipid interaction studies (e.g., no Tm shift in DPPC)?

  • Negative data may indicate COR6.6 targets non-phosphatidylcholine lipids (e.g., galactolipids) or requires co-factors (e.g., COR15a). Use lipidomic profiling of native membranes and reconstitution experiments with plant-specific lipid mixtures. Fluorescence anisotropy or surface plasmon resonance (SPR) can detect weak/transient interactions .

Key Methodological Considerations

  • Contradiction Analysis : When recombinant COR6.6 fails to replicate in vivo effects (e.g., cryoprotection), consider protein modifications, localization, or interaction partners absent in simplified in vitro systems .
  • Data Validation : Combine orthogonal techniques (e.g., FFEM + DSC) to confirm phase behavior observations. For gene expression, correlate transcript levels (qPCR) with protein abundance (Western blot) under identical stress conditions .

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